molecular formula C7H7BrO2 B8135058 3-Bromo-5-(methoxy-d3)phenol

3-Bromo-5-(methoxy-d3)phenol

Cat. No.: B8135058
M. Wt: 206.05 g/mol
InChI Key: QFOYNYXCBBRSCY-FIBGUPNXSA-N
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Description

3-Bromo-5-(methoxy-d3)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a trideuteriomethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methoxy-d3)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the trideuteriomethoxy group. One common method involves the use of 3-aminophenol, which is first diazotized and then brominated. The reaction conditions include dissolving 3-aminophenol in sulfuric acid, cooling the solution to below 10°C, and adding aqueous sodium nitrite dropwise. After the diazotization reaction, the filtrate is hydrolyzed with cuprous bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and deuteration processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methoxy-d3)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(methoxy-d3)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxy-d3)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(methoxy-d3)phenol is unique due to the presence of the trideuteriomethoxy group, which can influence its chemical and physical properties. This uniqueness makes it valuable for specific applications where deuterium labeling is required, such as in mechanistic studies and isotope tracing experiments .

Properties

IUPAC Name

3-bromo-5-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYNYXCBBRSCY-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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